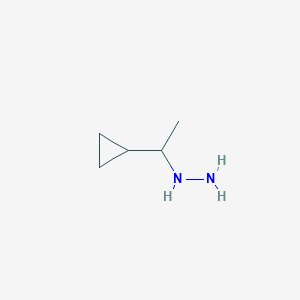

(1-Cyclopropylethyl)hydrazine

Description

General Overview of Hydrazines and Substituted Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine (N₂H₄) is an inorganic compound consisting of two directly bonded nitrogen atoms, each bearing two hydrogen atoms. wikipedia.orgwikipedia.org Its derivatives, known as hydrazines, are a class of compounds where one or more hydrogen atoms are replaced by organic substituents, such as alkyl or aryl groups. wikipedia.org These compounds are critical in organic chemistry due to their diverse reactivity and wide-ranging applications. nbinno.com

Substituted hydrazines are broadly utilized as versatile reagents and building blocks in synthetic chemistry. researchgate.net Key aspects of their utility include:

Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes hydrazines effective nucleophiles. They readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones to form hydrazones. fiveable.meyoutube.com This reaction is a cornerstone of condensation chemistry.

Reducing Agents: Hydrazine and its derivatives can act as reducing agents. wikipedia.orgresearchgate.net The Wolff-Kishner reduction, for example, uses hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes. fiveable.melibretexts.org

Precursors to Heterocycles: Substituted hydrazines are invaluable in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent structures in pharmaceuticals and agrochemicals. nbinno.com They are used to construct rings such as pyrazoles, pyridazines, and triazoles. nbinno.com

N-N Bond Formation: The synthesis of complex hydrazine derivatives often involves the strategic formation of the nitrogen-nitrogen bond, which can be achieved through methods like electrophilic amination or the coupling of amines with various reagents. organic-chemistry.org

The reactivity of a hydrazine can be finely tuned by the nature of its substituents. For instance, attaching an acyl group (R-C=O) forms a hydrazide, a significant class of derivatives used as intermediates in the synthesis of many organic compounds. iscientific.org The ability to selectively functionalize the nitrogen atoms allows for the stepwise construction of complex molecules with tailored properties. nbinno.com

Structural Features and Chemical Significance of the Cyclopropylethyl Moiety in Organic Compounds

The cyclopropylethyl moiety consists of a cyclopropyl (B3062369) ring attached to an ethyl group. The chemical character of this substituent is dominated by the unique properties of the cyclopropane (B1198618) ring.

The cyclopropyl group is a three-membered carbocycle with carbon-carbon bond angles of 60°. fiveable.me This significant deviation from the ideal tetrahedral angle of 109.5° results in substantial angle strain and bent bonds. This inherent strain endows molecules containing a cyclopropyl group with distinct properties: fiveable.me

Enhanced Reactivity: The high ring strain makes cyclopropane rings more susceptible to ring-opening reactions than larger cycloalkanes, as these reactions relieve the strain energy. fiveable.me

Electronic Properties: The C-H bonds in a cyclopropyl group are stronger and shorter than in typical alkanes, and the ring exhibits partial double-bond character. fiveable.mehyphadiscovery.com This influences the electronic environment of the molecule.

Metabolic Stability: In medicinal chemistry, the introduction of a cyclopropyl group is a common strategy to block oxidative metabolism at a specific position. hyphadiscovery.com The high C-H bond dissociation energy makes hydrogen atom abstraction by metabolic enzymes, like cytochrome P450, more difficult. hyphadiscovery.com

Structural Rigidity: The cyclopropyl group imparts conformational constraint, which can be advantageous in drug design for optimizing the binding of a molecule to its biological target. hyphadiscovery.comresearchgate.net

The ethyl group acts as a short, flexible spacer connecting the reactive hydrazine unit to the rigid and strained cyclopropyl ring. This separation influences how the steric bulk and electronic effects of the cyclopropyl ring are transmitted to the hydrazine functional group.

Rationale for Academic Investigation of (1-Cyclopropylethyl)hydrazine: Bridging Hydrazine Reactivity with Cyclopropyl Strain

The academic interest in a molecule like this compound stems from the predictable, yet potentially novel, interplay between its two key functional components. The combination of a nucleophilic hydrazine group with a strained cyclopropyl ring presents several avenues for scientific inquiry.

The primary rationale for investigating this compound is to understand how the unique steric and electronic properties of the cyclopropyl group modulate the known reactivity of the hydrazine moiety. When attached to an amine or hydrazine, the cyclopropyl group can lead to interesting and sometimes unexpected biotransformations and reactivity. hyphadiscovery.com Research on related structures, such as alkenyl N-tosylhydrazones, has shown that the presence of a cyclopropyl equivalent can lead to divergent reactivity pathways under catalytic conditions, yielding different structural products based on the reaction partners. unc.eduacs.org

Specific research questions that arise from the structure of this compound include:

Nucleophilicity: How does the electron-donating or sterically hindering nature of the 1-cyclopropylethyl substituent affect the nucleophilicity of the hydrazine nitrogens compared to simpler alkylhydrazines? Studies on other hydrazines show that methyl groups, for example, increase the reactivity of the α-nitrogen but decrease it at the β-position. researchgate.net

Condensation Reactions: In the formation of hydrazones, does the bulky cyclopropylethyl group influence the rate of reaction or the stereochemical outcome with chiral ketones or aldehydes?

Oxidative Stability: Given that cyclopropyl groups can enhance metabolic stability, would this compound or its derivatives show increased resistance to oxidative degradation compared to other alkylhydrazines?

Synthetic Utility: Could this compound serve as a unique building block for introducing the cyclopropylethyl motif into larger molecules, particularly in the synthesis of novel pharmaceuticals or agrochemicals? The cyclopropylamine (B47189) scaffold is a valuable component in many therapeutic agents. longdom.org

By studying this compound, chemists can gain deeper insights into how strained rings influence the reactivity of adjacent functional groups, potentially leading to the development of new synthetic methods or molecules with desirable properties.

Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1016511-83-3 | cymitquimica.comguidechem.com |

| Molecular Formula | C₅H₁₂N₂ | cymitquimica.comguidechem.com |

| Molecular Weight | 100.16 g/mol | cymitquimica.comguidechem.com |

| Canonical SMILES | CC(C1CC1)NN | guidechem.com |

| Hydrogen Bond Donors | 2 | guidechem.com |

| Hydrogen Bond Acceptors | 2 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Topological Polar Surface Area | 38 Ų | guidechem.com |

| Complexity | 59.1 | guidechem.com |

Properties

IUPAC Name |

1-cyclopropylethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4(7-6)5-2-3-5/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMOTEMIMFOLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602643 | |

| Record name | (1-Cyclopropylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016511-83-3 | |

| Record name | (1-Cyclopropylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms Involving 1 Cyclopropylethyl Hydrazine

Formation of Hydrazone Derivatives

Hydrazone formation is a cornerstone of hydrazine (B178648) chemistry, providing a versatile method for the derivatization of carbonyl compounds. This reaction involves the condensation of a hydrazine with an aldehyde or a ketone.

Condensation with Aldehydes and Ketones

(1-Cyclopropylethyl)hydrazine readily reacts with aldehydes and ketones to form the corresponding (1-Cyclopropylethyl)hydrazones. This condensation reaction is a nucleophilic addition-elimination process. The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. byjus.comorganicchemistrytutor.com This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), which is characteristic of a hydrazone. byjus.comorganicchemistrytutor.com Simple N-unsubstituted hydrazones can be challenging to prepare in high purity, but methods such as exchange reactions with N,N-dimethylhydrazones in the presence of anhydrous hydrazine can yield the desired products. amazonaws.com

The general reaction is as follows:

R1R2C=O (Aldehyde or Ketone) + H2N-NH-CH(CH3)(c-C3H5) (this compound) → R1R2C=N-NH-CH(CH3)(c-C3H5) (Hydrazone) + H2O

Kinetics studies have shown that simple alkyl aldehydes are among the most reactive carbonyl compounds in hydrazone formation. ljmu.ac.uk For instance, butyraldehyde (B50154) has been observed to form a hydrazone significantly faster than benzaldehyde. ljmu.ac.uk

Mechanistic Studies of Hydrazone Formation: Acid-Base Catalysis and Equilibrium

The rate-determining step of hydrazone formation at or near neutral pH is typically the dehydration of this tetrahedral intermediate. ljmu.ac.uknih.gov This step can be accelerated by acid catalysis, which involves the protonation of the hydroxyl group of the intermediate, converting it into a better leaving group (water). nih.gov

The reaction can be represented by the following mechanistic steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate (carbinolamine).

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group is protonated.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another hydrazine molecule) removes a proton from the nitrogen atom, yielding the final hydrazone product and regenerating the acid catalyst.

The equilibrium of the reaction can be influenced by the structure of both the hydrazine and the carbonyl compound. nih.gov The presence of neighboring acid or base groups in either reactant can significantly accelerate the rate of hydrazone formation through intramolecular catalysis. nih.govacs.org

Reduction Reactions and Nitrogen Extrusion

Hydrazones derived from this compound can undergo further transformations, most notably reduction reactions that lead to the complete removal of the original carbonyl oxygen and the extrusion of molecular nitrogen.

Potential Application in Wolff-Kishner Type Reductions for Carbonyl Deoxygenation

The Wolff-Kishner reduction is a classic organic reaction that converts the carbonyl group of an aldehyde or ketone into a methylene (B1212753) group (CH2). acs.orgresearchgate.net The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at high temperatures. byjus.comalfa-chemistry.com Given that this compound forms hydrazones, it is a potential reagent for this type of transformation.

Hydrazone Formation: The carbonyl compound is first condensed with this compound to form the corresponding hydrazone.

Reduction: The hydrazone is then heated in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide, in a high-boiling solvent like diethylene glycol. byjus.comwikipedia.org This leads to the evolution of nitrogen gas and the formation of the corresponding alkane. researchgate.netwikipedia.org

This reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. wikipedia.org

Mechanistic Investigation of Nitrogen Gas Evolution and Carbanion Formation

The mechanism of the Wolff-Kishner reduction has been extensively studied. acs.orglscollege.ac.in After the formation of the hydrazone, the key steps are:

Deprotonation of Nitrogen: The strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. byjus.comlscollege.ac.in

Protonation of Carbon: This anion is in resonance with a species where the negative charge is on the carbon atom. This carbanionic resonance form is then protonated by a solvent molecule (e.g., water or diethylene glycol) to form a neutral diazene (B1210634) (or diimide) intermediate. byjus.com

Second Deprotonation: The base then removes the second, more acidic proton from the other nitrogen atom, forming a diazene anion. byjus.com

Nitrogen Extrusion and Carbanion Formation: This unstable intermediate collapses, irreversibly releasing a molecule of highly stable nitrogen gas (N2). organicchemistrytutor.comwikipedia.orglscollege.ac.in This step is the thermodynamic driving force for the entire reaction. wikipedia.orglscollege.ac.in The loss of nitrogen generates a carbanion. byjus.comalfa-chemistry.comlscollege.ac.in

Final Protonation: The highly reactive carbanion is rapidly and irreversibly protonated by the solvent to yield the final alkane product. alfa-chemistry.comlscollege.ac.in

The formation and evolution of nitrogen gas is a critical, irreversible step that propels the reaction to completion. organicchemistrytutor.comwikipedia.org

Cyclization Reactions and Heterocycle Synthesis

Substituted hydrazines like this compound are valuable building blocks in the synthesis of nitrogen-containing heterocyclic compounds. One of the most prominent examples is the Knorr pyrazole (B372694) synthesis. slideshare.netslideshare.netjk-sci.com

The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), is expected to yield a substituted pyrazole. orgsyn.orgjocpr.comscribd.comjocpr.com Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. organicchemistrytutor.com

The general mechanism for the Knorr pyrazole synthesis involves:

Initial Condensation: The reaction typically begins with the condensation of one of the nitrogen atoms of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or an enamine intermediate. organicchemistrytutor.comslideshare.net

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This attack forms a five-membered ring intermediate, which is a dihydroxypyrazolidine or a related species. rsc.org

Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the stable, aromatic pyrazole ring. organicchemistrytutor.comrsc.org The dehydration is often the rate-determining step and can be promoted by acidic conditions. rsc.org

For the reaction between this compound and acetylacetone, the expected product is 1-(1-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazole. This reaction proceeds through a cyclocondensation mechanism. jocpr.comjocpr.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (RCHO) | RCH=N-NH-CH(CH3)(c-C3H5) | Hydrazone Formation |

| This compound | Ketone (R1R2C=O) | R1R2C=N-NH-CH(CH3)(c-C3H5) | Hydrazone Formation |

| (1-Cyclopropylethyl)hydrazone | Base (e.g., KOH) | Alkane | Wolff-Kishner Reduction |

| This compound | Acetylacetone | 1-(1-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis |

Intramolecular Cyclization Pathways of Hydrazine Derivatives

Hydrazine derivatives are valuable precursors for the synthesis of nitrogen-containing cyclic compounds through intramolecular cyclization reactions. These reactions typically involve the nucleophilic attack of one of the hydrazine's nitrogen atoms onto an electrophilic center within the same molecule. The specific pathway and resulting heterocyclic system depend on the structure of the hydrazine derivative and the nature of the tethered functional groups.

One common strategy involves the cyclization of hydrazones formed from the hydrazine derivative. For instance, α,β-alkynic hydrazones, formed in situ from the reaction of α,β-alkynic aldehydes with hydrazines, can undergo cyclization to form pyrazole rings upon treatment with an electrophile like phenylselenyl chloride. mdpi.com Similarly, visible-light-mediated radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes provides a pathway to polycyclic benzazepine derivatives. rsc.org In the context of this compound, if it were derivatized to contain a suitable electrophilic group, it could undergo analogous intramolecular cyclizations. For example, a derivative containing a carbonyl or a leaving group at an appropriate position could lead to the formation of a five- or six-membered ring containing the N-N bond. The reaction of enediynones with hydrazine, followed by copper-mediated cyclization, is another pathway that yields fused heterocyclic systems like pyrazolo[1,5-a]pyridines. rsc.orgresearchgate.net

Another approach involves the diazotization of a suitably substituted diamine, followed by in situ intramolecular cyclization to form N-substituted benzotriazoles. tsijournals.com While this specific example leads to a triazole, it illustrates the general principle of forming cyclic structures from hydrazine precursors or their equivalents.

Synthesis of Pyrazole Rings and Other Nitrogen-Containing Heterocycles from Hydrazine Precursors

The most prominent application of hydrazines in heterocyclic synthesis is the construction of pyrazole rings. mdpi.comnih.gov The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone method and involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.com In this reaction, this compound would act as the binucleophilic component, attacking the two carbonyl carbons of the 1,3-dicarbonyl substrate. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The reaction can produce a mixture of regioisomers if both the hydrazine (like methylhydrazine) and the 1,3-dicarbonyl compound are unsymmetrical. beilstein-journals.org For this compound, its reaction with an unsymmetrical 1,3-diketone would likewise be expected to yield a mixture of two regioisomeric pyrazoles. Various catalysts and conditions have been developed to improve yields and control regioselectivity, including the use of copper triflate, silver catalysts, or performing the reaction in specific solvents like N,N-dimethylacetamide. mdpi.comnih.govorganic-chemistry.org

Beyond simple diketones, other precursors for pyrazole synthesis include α,β-unsaturated ketones and aldehydes, β-enaminones, and α,β-alkynic aldehydes. mdpi.comnih.gov Hydrazines can also react with imides in the Einhorn-Brunner reaction to form triazoles. wikipedia.org

| Precursor Type | Hydrazine Reactant | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide, Room Temp. | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| 1,3-Diketones (in situ generated) | Hydrazine | Ketone + Acid Chloride | Polysubstituted pyrazoles | mdpi.comorganic-chemistry.org |

| β-Hydroxy Ketones | Alkyl Hydrazines | Ruthenium-catalyzed hydrogen transfer | Unsymmetrical pyrazoles | organic-chemistry.org |

| Enaminones | Hydrazine + Aryl Halides | Copper-catalyzed | 1,3-Substituted pyrazoles | beilstein-journals.org |

| α,β-Alkynic Aldehydes | Hydrazines | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | mdpi.com |

Generation of Diazo Compounds and Subsequent Transformations

Hydrazines are key starting materials for the synthesis of diazo compounds, which are highly versatile intermediates in organic chemistry. These diazo compounds can then be used in a variety of transformations, most notably carbene transfer reactions.

Oxidative Generation of Diazo Intermediates from Hydrazines

The most common method for preparing diazo compounds from hydrazines involves a two-step sequence: condensation with a carbonyl compound to form a hydrazone, followed by oxidation of the hydrazone. nih.govorganic-chemistry.org For this compound, this would first involve reaction with an aldehyde or ketone to form the corresponding (1-cyclopropylethyl)hydrazone.

This hydrazone is then subjected to oxidation to generate the diazo intermediate. A wide range of oxidizing agents can be employed for this transformation. Historically, metal oxides like mercury(II) oxide or silver oxide were used, but milder and more efficient methods have since been developed. nj.gov These include "activated" dimethyl sulfoxide (B87167) (DMSO), bismuth(V) compounds, and electrochemical methods that avoid harsh chemical oxidants. organic-chemistry.org The choice of oxidant can be crucial for substrate compatibility and reaction efficiency. organic-chemistry.org For tosylhydrazones, which are readily prepared from tosylhydrazine, treatment with a base like sodium hydroxide is often sufficient to generate the diazo compound. youtube.com

| Oxidant/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|

| "Activated" Dimethyl Sulfoxide (DMSO) | Hydrazones | Mild conditions (-78°C), provides pure diazo solutions. | organic-chemistry.org |

| Phenyl iododiacetate | Aryl-ester acylhydrazones | Efficient for α-diazoesters. | organic-chemistry.org |

| Bi(V) compound (e.g., Ph₃Bi(OAc)₂) | Hydrazones | Catalytic, uses NaBO₃·H₂O as terminal oxidant. | organic-chemistry.org |

| Electrochemical Oxidation | Hydrazones | High yields, avoids toxic chemical oxidants, mild. | organic-chemistry.org |

| Sodium Hydroxide | Tosylhydrazones | Base-mediated elimination. | youtube.com |

Application in Carbene Transfer Reactions for Cyclopropane (B1198618) and Other Ring Systems

Once generated, diazo compounds are primary precursors to carbenes, typically through thermal, photochemical, or transition-metal-catalyzed decomposition, which releases nitrogen gas. nih.gov The resulting carbene is a highly reactive species that can engage in a variety of bond-forming reactions. One of the most significant applications is in cyclopropanation, where the carbene adds across a double bond of an alkene. organic-chemistry.orgnih.gov

A diazo compound generated from this compound could theoretically be used to generate a (1-cyclopropylethyl)carbene. This carbene could then be transferred to an olefin to construct a new cyclopropane ring. Transition metal catalysts, particularly those based on rhodium and copper, are widely used to mediate these carbene transfer reactions, often with high levels of control over stereoselectivity. organic-chemistry.orgnih.gov For example, dirhodium complexes are effective for the cyclopropanation of alkenes with diazoacetates. organic-chemistry.org Biocatalytic systems using engineered hemoproteins have also emerged as powerful tools for asymmetric carbene transfer reactions. nih.govcaltech.edu These enzymes can even activate diazirines, stable isomers of diazo compounds, for use in cyclopropanation, N-H insertion, and Si-H insertion reactions. nih.govcaltech.edu

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, makes the hydrazine group a potent nucleophile. wikipedia.orgresearchgate.net This nucleophilicity is the basis for many of its characteristic reactions, including acylation and alkylation at the nitrogen centers.

Acylation and Alkylation Reactions at Nitrogen Centers

Acylation: Hydrazines readily react with acylating agents such as acyl chlorides and anhydrides to form acylhydrazides. orgsyn.org The reaction of this compound with an acyl chloride would be expected to yield the corresponding N-acyl-(1-cyclopropylethyl)hydrazine. However, a common complication is the formation of 1,2-diacylhydrazine byproducts, where both nitrogen atoms are acylated. orgsyn.orgnih.gov The ratio of mono- to di-acylated product can be influenced by the reaction conditions and the stoichiometry of the reagents. For instance, reacting pivaloyl chloride with hydrazine in water favors the mono-acylated product, whereas using organic solvents leads to a predominance of the di-acylated species. orgsyn.org

Alkylation: The nitrogen atoms of this compound can also be targeted by alkylating agents like alkyl halides. d-nb.infoorganic-chemistry.org Direct alkylation can lead to a mixture of products, including mono-, di-, and even tri-substituted hydrazines. researchgate.net Achieving selectivity is a key challenge. Methodologies to control the alkylation pattern often involve the use of protecting groups. d-nb.infokirj.ee For example, a mono-protected hydrazine (e.g., Boc-NHNH₂) can be selectively alkylated. kirj.ee An alternative powerful method involves the formation of a nitrogen dianion by treating a protected hydrazine with two equivalents of a strong base like n-butyllithium. This dianion can then be selectively alkylated in a stepwise manner to produce mono- or unsymmetrically di-substituted hydrazines with excellent control. d-nb.infoorganic-chemistry.org The use of potassium iodide as a catalyst can accelerate the alkylation of protected hydrazines with less reactive alkyl halides by generating the more reactive alkyl iodide in situ. kirj.ee

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Nitrogen Dianion Formation | Protected Hydrazine (e.g., PhNHNHBoc) + 2 eq. n-BuLi + Alkyl Halide | Allows for selective mono- or dialkylation. | d-nb.infoorganic-chemistry.org |

| Alkylation of Protected Hydrazines | Boc-NHNH₂ or Fmoc-NHNH₂ + Alkyl Halide + Base (e.g., DiPEA) | Direct alkylation of a pre-formed protected hydrazine. | kirj.ee |

| Potassium Iodide Catalysis | Protected Hydrazine + Alkyl Bromide/Chloride + KI | Accelerates reaction with less reactive halides. | kirj.ee |

| Alkylation of Hydrazones | Alkylidene carbazates + Alkyl Halide + Base (e.g., Et₄NOH) | Mild conditions for synthesizing protected hydrazines. | researchgate.net |

Reactions with Electrophiles Beyond Carbonyl Compounds

While the reactions of hydrazines with carbonyl compounds are extensively documented, the reactivity of this compound with other classes of electrophiles is a critical area of its chemical profile. As a substituted hydrazine, this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The less sterically hindered terminal nitrogen atom is generally the primary site of nucleophilic attack. This section explores the reactions of this compound with electrophiles other than carbonyls, such as acyl chlorides and sulfonyl chlorides.

Due to a lack of specific research data for this compound, the following sections will draw upon the established reactivity of analogous alkyl- and cyclopropyl-substituted hydrazines to predict its behavior in these transformations.

Acylation Reactions with Acyl Chlorides

The reaction of hydrazines with acyl chlorides is a fundamental method for the synthesis of N-acylhydrazides. orgsyn.orgchemguide.co.ukrsc.org These reactions typically proceed via a nucleophilic acyl substitution mechanism. libretexts.org The terminal nitrogen atom of this compound is expected to attack the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-acyl-(1-cyclopropylethyl)hydrazide. libretexts.org

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org However, the reaction can also proceed without a base, though the HCl formed can protonate the starting hydrazine, reducing its nucleophilicity. libretexts.org A common challenge in the acylation of hydrazines is the potential for diacylation, where both nitrogen atoms are acylated. orgsyn.org Careful control of reaction conditions, such as using a 1:1 molar ratio of the hydrazine to the acyl chloride and low temperatures, can favor monoacylation. orgsyn.org

Table 1: Representative Acylation Reactions of Hydrazines with Acyl Chlorides

| Hydrazine Reactant | Acyl Chloride | Product | Typical Conditions | Reference |

| Hydrazine Hydrate (B1144303) | Trimethylacetyl chloride | Pivaloyl hydrazide | Water, NaOH, -5 to 0 °C | orgsyn.org |

| Hydrazine Monohydrate | (p-methyl)-benzoyl chloride | 4-Methylbenzoyl hydrazide | Ethanol, NaOH, -10 °C | rsc.org |

| Phenylhydrazine | Acetyl chloride | 1-Acetyl-2-phenylhydrazine | - | wikipedia.org |

This table presents representative reactions of various hydrazines and is intended to illustrate the expected reactivity of this compound.

Sulfonylation Reactions with Sulfonyl Chlorides

Similar to acylation, this compound is expected to react with sulfonyl chlorides to yield N-sulfonylhydrazides. This reaction is a cornerstone in the synthesis of sulfonamide derivatives, which are of significant interest in medicinal chemistry. sigmaaldrich.com The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. google.com

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the generated HCl. lookchem.com The choice of solvent and temperature can influence the reaction rate and yield. A one-pot synthesis of sulfonylhydrazones has been developed where the sulfonylhydrazide is formed in situ from a sulfonyl chloride and hydrazine hydrate in water, followed by reaction with a vinyl azide. lookchem.com This demonstrates the feasibility of forming sulfonylhydrazides under aqueous conditions.

Table 2: Representative Sulfonylation Reactions of Hydrazines with Sulfonyl Chlorides

| Hydrazine Reactant | Sulfonyl Chloride | Product | Typical Conditions | Reference |

| Hydrazine Hydrate | 4-Methylbenzene sulfonyl chloride | 4-Methylbenzenesulfonohydrazide | Water, Et3N, 0 °C to RT | lookchem.com |

| Hydrazine | Benzenesulfonyl chloride | Benzenesulfonyl hydrazide | Presence of a strong base | google.com |

| Hydrazine Hydrate | Various Sulfonyl Chlorides | Various Sulfonyl Hydrazides | CH3CN, room temperature | mdpi.com |

This table presents representative reactions of various hydrazines and is intended to illustrate the expected reactivity of this compound.

The resulting N-sulfonylhydrazides from these reactions are versatile intermediates. For instance, they can be used in the synthesis of N-sulfonyl pyrazoles through cyclization reactions with enaminones. researchgate.net

Advanced Spectroscopic and Structural Analysis of 1 Cyclopropylethyl Hydrazine and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (1-Cyclopropylethyl)hydrazine. High-resolution proton NMR (¹H NMR) can be employed to study the metabolism and disposition of hydrazine (B178648) and its derivatives in vivo. nih.gov For this compound, the ¹H NMR spectrum would provide key information about the electronic environment of the protons. The chemical shifts and coupling constants of the methine proton (CH), the methyl protons (CH₃), and the cyclopropyl (B3062369) protons would be characteristic.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space interactions, offering valuable data on the preferred conformations of the molecule. The rotation around the C-N and C-C single bonds leads to different spatial arrangements of the atoms, known as conformers. mdpi.com The relative energies of these conformers are influenced by steric and electronic effects, and NMR studies can help determine the most stable conformations in solution.

For derivatives of this compound, such as those resulting from reactions at the hydrazine nitrogen atoms, NMR spectroscopy is crucial for confirming the structure of the products. For instance, in the characterization of hydrazine-bridged cyclotriphosphazene (B1200923) derivatives, ¹H and ³¹P NMR were used to identify the amide and azomethine protons, confirming the successful synthesis of the target molecules. mdpi.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for the title compound is not widely available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH (methine) | 2.5 - 3.0 | 55 - 65 | Quartet |

| CH₃ (methyl) | 1.0 - 1.3 | 15 - 25 | Doublet |

| CH (cyclopropyl) | 0.8 - 1.2 | 5 - 15 | Multiplet |

| CH₂ (cyclopropyl) | 0.2 - 0.6 | 0 - 10 | Multiplet |

| NH₂ | 3.5 - 5.0 (broad) | - | Singlet |

Mass Spectrometry Techniques for Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion [C₅H₁₂N₂]⁺•. The fragmentation of this ion would provide valuable structural information.

Common fragmentation pathways for hydrazine derivatives often involve cleavage of the N-N bond and α-cleavage adjacent to the nitrogen atoms. For this compound, characteristic fragments would be expected from the loss of the hydrazine group (•NHNH₂) or parts of it. The presence of the cyclopropyl group would also lead to specific fragmentation patterns, potentially involving ring-opening reactions. The mass spectrum of the related compound, isopropylhydrazine (C₃H₁₀N₂), shows characteristic fragmentation patterns that can serve as a reference. nist.govnist.gov

In the study of reaction products of hydrazine derivatives, mass spectrometry is essential for their characterization. For example, in the investigation of the decomposition of a protected hydrazine diol, spectroscopic analysis, including mass spectrometry, was used to identify the main decomposition products as a peroxide and an alcohol derivative. nist.gov Tandem mass spectrometry (MS/MS) techniques are particularly useful for the structural elucidation of complex molecules and for differentiating isomers.

Table 2: Potential Mass Spectrometry Fragmentation Ions for this compound (Note: This table is hypothetical and based on known fragmentation patterns of similar compounds.)

| m/z | Proposed Fragment | Plausible Origin |

| 100 | [C₅H₁₂N₂]⁺• | Molecular Ion |

| 85 | [C₅H₉N]⁺• | Loss of •NH₂ |

| 69 | [C₅H₉]⁺ | Loss of •N₂H₃ |

| 57 | [C₄H₉]⁺ | Loss of CHN₂ |

| 43 | [C₃H₇]⁺ | Cleavage of the ethyl group |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹.

The bending vibrations of the NH₂ group are also characteristic and would be observed in the fingerprint region of the spectrum. The presence of the cyclopropyl ring would give rise to specific vibrational modes, including ring breathing and C-C stretching vibrations. In the synthesis and characterization of hydrazine-bridged cyclotriphosphazene derivatives, Fourier-transform infrared spectroscopy (FTIR) was used to confirm the formation of the desired linkages by identifying the characteristic bands for the amide and Schiff base groups. mdpi.com Similarly, in the study of other complex hydrazine derivatives, IR spectroscopy has been crucial for structural elucidation. researchgate.net

Raman spectroscopy, which is complementary to IR spectroscopy, would also be valuable for characterizing this compound. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, and could provide further details about the carbon skeleton and the cyclopropyl ring.

Table 3: Expected Vibrational Frequencies for this compound (Note: This table presents expected ranges for vibrational modes based on general spectroscopic principles.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 |

| N-H Bend | 1590 - 1650 |

| C-H Bend | 1350 - 1470 |

| C-N Stretch | 1000 - 1250 |

| Cyclopropyl Ring Modes | 800 - 1050 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, its crystalline derivatives, such as salts (e.g., hydrochloride or oxalate) or complexes, could be amenable to single-crystal X-ray diffraction analysis.

A successful crystallographic study would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of the molecular geometry in the solid state, including the conformation of the ethyl and cyclopropyl groups relative to each other. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, which are crucial for understanding the solid-state properties of the material.

For instance, in the study of triazine-based hydrazone derivatives, single-crystal X-ray diffraction analysis was used to unequivocally confirm their structures. mdpi.com The experimental geometric parameters obtained from X-ray crystallography can also be compared with theoretical calculations to validate computational models.

Stereochemical Investigations: Enantioselective Synthesis and Diastereomeric Resolution

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The development of methods for the enantioselective synthesis of such chiral hydrazines is an active area of research. Techniques such as asymmetric hydrogenation of hydrazones using chiral catalysts have been shown to be effective for producing chiral hydrazines with high enantiomeric excess. researchgate.net

Alternatively, a racemic mixture of this compound can be separated into its individual enantiomers through diastereomeric resolution. This process typically involves reacting the racemic hydrazine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the hydrazine can be recovered by removing the resolving agent.

The characterization of the enantiomerically pure forms of this compound and its derivatives is crucial for applications where stereochemistry plays a key role, such as in the development of chiral pharmaceuticals or ligands for asymmetric catalysis.

Theoretical and Computational Investigations of 1 Cyclopropylethyl Hydrazine and Its Reactivity

Conformational Analysis and Conformational Isomerism Studies

Until such research is conducted and published, a comprehensive theoretical and computational analysis of (1-Cyclopropylethyl)hydrazine cannot be compiled.

Studies on Tautomerism and Protomerism in Related Hydrazine (B178648) Systems

Tautomerism, the ready interconversion of structural isomers, is a fundamental concept in organic chemistry, particularly for molecules containing functional groups capable of proton migration (prototropy). wikipedia.orgiupac.org In hydrazine derivatives, the presence of multiple nitrogen atoms and adjacent functionalities creates a rich landscape for various tautomeric forms to exist in equilibrium. While direct computational studies on this compound are not prevalent in public literature, extensive theoretical and experimental investigations into structurally related hydrazine systems provide significant insights into the potential tautomeric equilibria this compound might exhibit. These studies are crucial for understanding the reactivity, spectroscopic properties, and biological interactions of hydrazine-containing molecules. clockss.org

Prototropic tautomerism is the most common form observed in these systems, involving the relocation of a hydrogen atom. wikipedia.org For substituted hydrazines, this can manifest in several ways, including annular tautomerism in heterocyclic systems formed from hydrazine, and side-chain tautomerism. clockss.org The relative stability of these tautomers is influenced by factors such as the nature of substituents, solvent effects, and intramolecular interactions. bohrium.comport.ac.uk

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the geometries and relative energies of different tautomers, thereby estimating their populations at equilibrium. beilstein-journals.orgresearchgate.netresearchgate.net

Hydrazone-Azine and Amide-Iminol Tautomerism

A common form of tautomerism in related compounds is the hydrazone-azine equilibrium. Hydrazones can interconvert to their azine tautomers, and computational studies have shown that the energetic stabilities and preferred form depend heavily on the substituents. researchgate.net For instance, while many hydrazone compounds tend to favor the azine tautomeric states, those with oxygen or sulfur substituents often prefer the hydrazone form. researchgate.net This preference is linked to proton affinities of the terminal groups. researchgate.net

Another relevant equilibrium is the amide-iminol tautomerism found in acylhydrazines (hydrazides). researchgate.net Similar to amides, hydrazides can undergo a proton shift to form an iminol (or hydrazonic acid) structure. This type of tautomerism is critical in understanding the structure of molecules like 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, where computational modeling helps to understand conformational stability. mdpi.com

Tautomerism in Heterocyclic Systems Derived from Hydrazine

Reactions of hydrazine with various electrophiles often lead to the formation of heterocyclic compounds, such as pyrazoles and pyrimidines, which themselves exhibit complex tautomerism. beilstein-journals.org In the synthesis of 3,4-disubstituted pyrazoles from the reaction of activated enol ethers with hydrazine, multiple tautomeric forms are possible due to annular prototropic tautomerism. beilstein-journals.org DFT calculations have been employed to determine the most stable tautomers among the various possibilities. For example, in the case of 3-amino-1H-pyrazole-4-carbonitrile, several tautomeric forms can exist, with their relative energies calculated to predict the most abundant species. beilstein-journals.org

Similarly, studies on 1,3,5-triazine (B166579) derivatives linked through a hydrazone moiety have investigated the enhydrazine-hydrazone tautomerism. researchgate.net Computational investigations on other heterocyclic systems like 2-aminopyridines have quantified the energy barriers for proton transfer between the amino and imine tautomers. nih.gov In one study, the canonical amino structure was found to be significantly more stable than its imine tautomer, with a calculated transition state energy barrier of 44.81 kcal/mol for the proton transfer. nih.gov

The following tables present computational data from studies on related hydrazine derivatives, illustrating the relative stabilities of different tautomers.

Table 1: Calculated Relative Energies for Tautomers of 2-Amino-4-methylpyridine (2A4MP)

This table shows the calculated relative stability of different tautomers of a substituted aminopyridine, a system with nitrogen atoms comparable to hydrazine derivatives. The canonical amino form is the most stable.

| Tautomer | Structure | Relative Energy (kcal/mol) |

| 2A4MP1 (canonical) | Amino | 0.00 |

| 2A4MP2 (trans) | Imino | 13.60 |

| 2A4MP3 (cis) | Imino | 16.36 |

| Data sourced from a computational study using the B3LYP/6-311++G(d,p) level of theory. nih.gov |

Table 2: Relative Stability of Tautomers in Substituted Quinoxalin-2(1H)-ones

This table demonstrates how different tautomeric forms of complex hydrazone derivatives are favored in different solvents, as determined by quantum chemical modeling.

| Compound ID | Solvent | Most Stable Tautomer | Second Most Stable Tautomer |

| 2a | Dichloromethane | Oxo (A) | Hydroxy (D) |

| 2a | Dimethylformamide | Hydroxy (D) | Oxo (A) |

| 2d | Dichloromethane | Oxo (A) | Hydroxy (D) |

| 2d | Dimethylformamide | Oxo (A) | Hydroxy (D) |

| Data based on computational and spectroscopic studies of aryl quinoxalin-2(1H)-one ketone hydrazone derivatives. bohrium.com |

These theoretical investigations into related systems underscore the complexity of tautomeric and protomeric equilibria in molecules containing the hydrazine moiety. nih.gov The specific balance between different forms is a delicate interplay of electronic effects, steric hindrance, and solvent interactions, all of which can be modeled and predicted with modern computational methods. bohrium.combeilstein-journals.org

Advanced Applications in Organic Synthesis and Materials Chemistry Non Biological

Role as a Versatile Synthetic Intermediate in the Construction of Complex Organic Architectures

There is currently no available scientific literature detailing the role of (1-Cyclopropylethyl)hydrazine as a versatile synthetic intermediate in the construction of complex organic architectures. While hydrazines are fundamental building blocks in organic synthesis, the specific applications of this particular substituted hydrazine (B178648) have not been reported.

Precursor for Advanced Organic Materials and Functional Molecules

Scientific literature does not currently contain specific examples or data on the use of this compound as a precursor for the advanced organic materials and functional molecules outlined below.

Development of Materials for Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

No research has been published that investigates or confirms the use of this compound in the development of materials for LEDs or DSSCs.

Synthesis of Nanoparticles and Polymer Materials

There are no documented studies on the application of this compound in the synthesis of nanoparticles or as a monomer or functional component in polymer materials.

Development of Chemosensors for Metal Ions and Anions in Environmental and Chemical Analysis

The development of chemosensors using this compound as a key component has not been reported in the scientific literature. While the hydrazine moiety can be incorporated into sensor design, no specific research on this compound for metal ion or anion detection is available.

Applications in Corrosion Inhibition and Antioxidant Systems

There are no specific studies available that evaluate the efficacy of this compound in corrosion inhibition or as part of an antioxidant system.

Utilization in Catalytic Systems as a Ligand Precursor or Reducing Agent

While one supplier notes that this compound is known for its reducing properties in organic synthesis, there is no specific scientific literature available that details its utilization as a ligand precursor or as a specific reducing agent in catalytic systems. cymitquimica.com

Q & A

Q. What are the common synthetic routes for preparing (1-Cyclopropylethyl)hydrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of a cyclopropylethyl ketone or aldehyde with hydrazine. For example, hydrazones are formed by reacting the carbonyl compound with hydrazine under acidic or basic conditions (e.g., HCl or NaOH) in ethanol or methanol, followed by heating (60–80°C) for 1–3 hours. Purification often employs recrystallization from ethanol. Key parameters include stoichiometric ratios (1:1.2 carbonyl:hydrazine) and pH control to minimize side reactions. This mirrors phenylhydrazine synthesis, where benzaldehyde reacts with hydrazine in ethanol under reflux .

Q. Which analytical techniques are validated for quantifying this compound in solution?

Methodological Answer: Spectrophotometric methods using potassium permanganate (KMnO₄) reduction are effective. The absorbance maxima at 546 nm and 526 nm (molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹) enable quantification via calibration curves. High-performance liquid chromatography (HPLC) with phosphomolybdic acid (PMA) as a derivatizing agent improves sensitivity. Validation requires testing linearity (R² > 0.99), detection limits (e.g., 0.1 ppm), and recovery rates (95–105%) .

Q. How can this compound be utilized in heterocyclic compound synthesis?

Methodological Answer: The compound reacts with aldehydes or ketones to form hydrazones, which cyclize under reflux to yield heterocycles like benzimidazoles. For example, reacting with formaldehyde and o-phenylenediamine in ethanol at 80°C for 3 hours produces 2-(1-cyclopropylethyl)-1H-benzimidazole. Key steps include solvent selection (ethanol for polar intermediates) and catalyst-free conditions to avoid overfunctionalization .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity and stability of this compound in nucleophilic substitutions?

Methodological Answer: The cyclopropane ring introduces steric hindrance and electronic effects. Density functional theory (DFT) studies (e.g., M05-2X/6-31G(d)) reveal that ring strain lowers activation barriers for nucleophilic attacks but may reduce stability due to torsional stress. Comparative studies with phenylhydrazine show higher reactivity in SN2 reactions but lower thermal stability. Kinetic assays under varying temperatures (25–80°C) and solvents (DMF vs. THF) quantify these effects .

Q. What catalytic systems optimize the decomposition of this compound for hydrogen production?

Methodological Answer: Nickel- or platinum-based catalysts on γ-Al₂O₃ supports enhance decomposition efficiency. For example, 5 wt% Pt/Al₂O₃ achieves >90% H₂ yield at 200°C. Mechanistic studies using temperature-programmed desorption (TPD) and in situ IR spectroscopy identify intermediates like NH₃ and N₂. Hydrazine monohydrate analogues show similar pathways, with activation energies (~80 kJ/mol) calculated via Arrhenius plots .

Q. What proteomic approaches identify hepatotoxicity biomarkers for hydrazine derivatives?

Methodological Answer: 2D differential gel electrophoresis (2D-DIGE) combined with multivariate analysis (PCA/PLSR) identifies dose-dependent protein expression changes in rat liver. Key biomarkers include apolipoprotein A-I (downregulated) and calreticulin (upregulated). Validation via LC-MS/MS and Western blotting confirms roles in lipid metabolism and Ca²⁺ homeostasis. Dose-response models (0–100 mg/kg) establish NOAEL/LOAEL thresholds .

Q. How do computational methods predict thermophysical properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) estimate vapor pressure, enthalpy of vaporization (ΔHvap ~45 kJ/mol), and critical temperatures (Tc ~650 K). Molecular dynamics simulations under varied pressure (1–100 atm) and temperature (200–400 K) conditions correlate with experimental data from adiabatic calorimetry. Discrepancies <5% validate the models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.